![molecular formula C25H30N2O2 B2816919 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one CAS No. 862210-73-9](/img/structure/B2816919.png)
4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one is a synthetic derivative featuring a coumarin backbone, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor, along with other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H35N3O2 with a molecular weight of 373.53 g/mol. Its structure includes a benzylpiperazine moiety which is significant for its biological interactions.
Acetylcholinesterase Inhibition
One of the primary areas of interest for this compound is its inhibitory effect on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy in treating neurodegenerative diseases such as Alzheimer’s disease.
Research Findings:
- In vitro studies have shown that compounds with a coumarin core exhibit significant AChE inhibitory activity. While specific IC50 values for this compound were not detailed in the available literature, related studies indicate that derivatives within this class can achieve IC50 values as low as 2.7 µM for potent inhibitors .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the piperazine and coumarin components can significantly impact biological activity. Research indicates that both steric and electronic factors play crucial roles in determining the efficacy of AChE inhibition .
Study 1: Synthesis and Evaluation
A study synthesized various coumarin derivatives, including those similar to this compound, and evaluated their AChE inhibitory activities. The findings demonstrated that modifications to the benzylpiperazine structure enhanced AChE inhibition, indicating potential pathways for developing more effective inhibitors .
Study 2: Molecular Docking
Molecular docking studies have been employed to predict the binding interactions between AChE and various coumarin derivatives. These studies revealed that the compound could establish significant interactions within the active site of AChE, supporting its potential as a therapeutic agent against cognitive decline associated with Alzheimer’s disease .
Comparative Analysis of Related Compounds
Applications De Recherche Scientifique
Neuropharmacological Potential
Recent studies have indicated that compounds similar to 4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one exhibit significant inhibitory effects on key enzymes associated with neurodegenerative diseases, particularly Alzheimer's disease.
Key Findings:
- Inhibition of Cholinesterases: The compound has been evaluated for its inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). These enzymes are crucial targets for Alzheimer's treatment as they are involved in the breakdown of acetylcholine, a neurotransmitter vital for memory and cognition .
- Multifunctional Inhibitory Profiles: In vitro studies have demonstrated that derivatives of this compound can inhibit hAChE and hBChE effectively, with some compounds showing IC50 values in the nanomolar range. This suggests a strong potential for cognitive enhancement by preventing the breakdown of acetylcholine .
Synthesis of Therapeutic Agents
The synthesis of this compound can serve as a precursor for developing more complex molecular hybrids aimed at treating neurodegenerative conditions. The benzylpiperazine group is particularly noted for enhancing blood-brain barrier permeability, which is essential for central nervous system-targeted therapies .
Case Study 1: Development of Molecular Hybrids
A series of molecular hybrids incorporating the piperazine moiety have been synthesized and tested for their effects on cholinesterase inhibition and amyloid-beta aggregation. Compounds derived from this compound demonstrated promising results in reducing amyloid-beta aggregates, which are implicated in Alzheimer's pathology .
Compound | hAChE IC50 (μM) | hBChE IC50 (μM) | hBACE-1 IC50 (μM) |
---|---|---|---|
SD-4 | 0.907 ± 0.011 | 1.5 | 0.753 ± 0.018 |
SD-6 | 0.800 ± 0.015 | 1.8 | 0.670 ± 0.020 |
Case Study 2: Structure–Activity Relationship Analysis
The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance inhibitory potency against cholinesterases and BACE-1 enzymes. The introduction of various electron-withdrawing and electron-donating groups allowed researchers to optimize the efficacy of these compounds .
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,3)21-9-10-23-22(16-21)20(15-24(28)29-23)18-27-13-11-26(12-14-27)17-19-7-5-4-6-8-19/h4-10,15-16H,11-14,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSNIMRVXFNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.